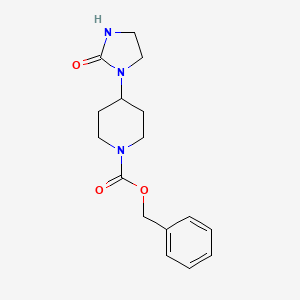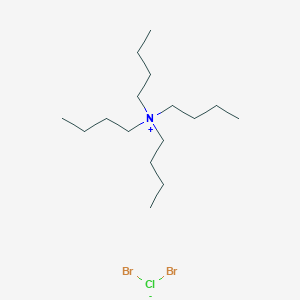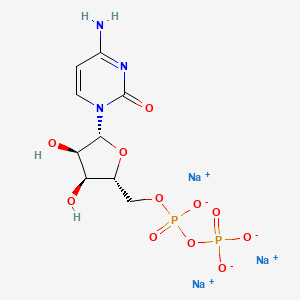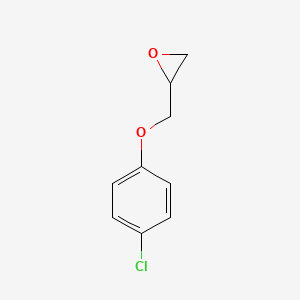
4-Chlorophenyl glycidyl ether
Vue d'ensemble
Description
4-Chlorophenyl glycidyl ether is a compound with the empirical formula C9H9ClO2 . It is also known by the synonym 4-Chlorophenyl 2,3-epoxypropyl ether . It is a polycarboxylic acid that reacts with epoxides and aliphatic hydrocarbons to form polyepoxides .
Molecular Structure Analysis
The molecular weight of 4-Chlorophenyl glycidyl ether is 184.62 . The SMILES string representation is Clc1ccc(OCC2CO2)cc1 . The InChI representation is 1S/C9H9ClO2/c10-7-1-3-8(4-2-7)11-5-9-6-12-9/h1-4,9H,5-6H2 .Chemical Reactions Analysis
4-Chlorophenyl glycidyl ether is a polycarboxylic acid that reacts with epoxides and aliphatic hydrocarbons to form polyepoxides . It also reacts with organic acids to form esters, and with hydroxyl groups to form an ether .Physical And Chemical Properties Analysis
4-Chlorophenyl glycidyl ether is a solid with a refractive index of n20/D 1.545 (lit.) . It has a melting point of 31-33 °C (lit.) . The density is 1.1989 (rough estimate) , and the boiling point is 263.86°C (rough estimate) .Applications De Recherche Scientifique
Polymerization and Material Science
4-Chlorophenyl glycidyl ether has been extensively studied in the context of polymerization. Its application in forming poly(p-chlorophenyl glycidyl ether) with varying tacticity and addition isomerism is notable. This process has been explored using different initiators like Al(OiPr)3, ZnCl2, and SnCl4 (Dworak & Jedliński, 1980). Further research delved into the polymerization of p-chlorophenyl glycidyl ether using potassium glycolates, resulting in polymers with high molecular weights and low polydispersities (Jedliński et al., 1980).
Chemical Synthesis and Protecting Groups
A significant application of 4-Chlorophenyl glycidyl ether is in the synthesis of complex chemicals. For instance, it has been used as a protecting group for hydroxy functions in sugar chemistry, offering stability under certain conditions and ease of removal (Otsuka et al., 2018).
Polymer Modifications
In polymer science, 4-Chlorophenyl glycidyl ether's utilityextends to the modification of polymers. One study demonstrated its use in synthesizing 4-Vinylphenyl glycidyl ether (4VPGE), an epoxide-containing monomer. This monomer was then polymerized and modified post-polymerization with various alcohols, showcasing its versatility in creating functional polymers (McLeod & Tsarevsky, 2016).
Advanced Polymer Structures
4-Chlorophenyl glycidyl ether has been used to create high molecular weight, linear polyethers with unique properties like crystallizability and high melting points. This application has been demonstrated through the polymerization of various phenyl glycidyl ethers, including chlorophenyl variants (Gibb et al., 1966).
Photocurable Monomers
In the field of photocurable monomers, 4-Chlorophenyl glycidyl ether has contributed to the development of novel monomers. These monomers undergo photoinitiated cationic polymerization, demonstrating its potential in creating polymers with unique properties suitable for specific applications (Minegishi et al., 2005).
Safety and Hazards
4-Chlorophenyl glycidyl ether is classified as non-combustible . It has a flash point of 107.00 °C (closed cup) . Personal protective equipment such as dust masks type N95 (US), eyeshields, and gloves are recommended when handling this compound . It may cause skin irritation, allergic skin reaction, serious eye irritation, respiratory irritation, and it is harmful if inhaled . It is also harmful to aquatic life with long-lasting effects .
Mécanisme D'action
Target of Action
The primary target of 4-Chlorophenyl glycidyl ether is epoxide hydrolases (EHs) . Epoxide hydrolases are enzymes that catalyze the hydrolysis of epoxides, which are three-membered cyclic ethers . The role of these enzymes is to convert the epoxide functional group into a vicinal (neighboring) diol, which involves the breaking of an oxygen-oxygen bond and the formation of two new carbon-oxygen bonds .
Mode of Action
4-Chlorophenyl glycidyl ether interacts with its target, the epoxide hydrolases, through a process known as enantioselective hydrolysis . In this process, the epoxide hydrolases selectively hydrolyze one enantiomer of the racemic 4-Chlorophenyl glycidyl ether, leaving the other enantiomer intact . This results in the formation of enantiopure epoxides .
Biochemical Pathways
The interaction of 4-Chlorophenyl glycidyl ether with epoxide hydrolases affects the metabolic pathway of epoxide hydrolysis . The enantioselective hydrolysis mediated by the epoxide hydrolases leads to the production of enantiopure epoxides . These enantiopure epoxides can then be used as building blocks in the synthesis of various bioactive compounds .
Pharmacokinetics
Its metabolism likely involves the action of epoxide hydrolases, leading to the formation of enantiopure epoxides . The excretion mechanisms of 4-Chlorophenyl glycidyl ether are currently unknown.
Result of Action
The result of the action of 4-Chlorophenyl glycidyl ether is the production of enantiopure epoxides . These enantiopure epoxides are valuable in the synthesis of various bioactive compounds, including β-blockers, neuroprotective molecules, β-secretase-cleaving enzyme (BACE) inhibitors, and modulators of toll-like receptor 7 .
Action Environment
The action, efficacy, and stability of 4-Chlorophenyl glycidyl ether can be influenced by various environmental factors. While specific studies on 4-Chlorophenyl glycidyl ether are lacking, it is known that factors such as pH, temperature, and the presence of other substances can affect the activity of epoxide hydrolases and, therefore, the action of 4-Chlorophenyl glycidyl ether
Propriétés
IUPAC Name |
2-[(4-chlorophenoxy)methyl]oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c10-7-1-3-8(4-2-7)11-5-9-6-12-9/h1-4,9H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSLSZOOZWRMSAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chlorophenyl glycidyl ether | |
CAS RN |
2212-05-7 | |
| Record name | 2-[(4-Chlorophenoxy)methyl]oxirane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2212-05-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propane, 1-(p-chlorophenoxy)-2,3-epoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002212057 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2212-05-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60260 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-chlorophenyl 2,3-epoxypropyl ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.960 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



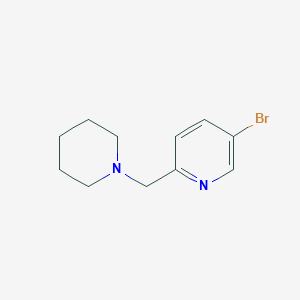
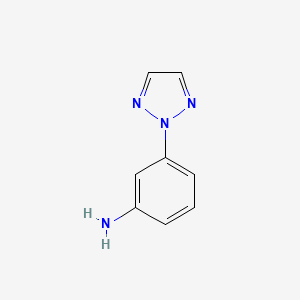
![1-[3-(Trifluoromethyl)phenyl]-1H-imidazole-4-carboxylic acid](/img/structure/B1359726.png)



